REACTION_SMILES
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[CH3:12][c:13]1[c:14]2[c:15]([cH:16][cH:17][cH:18][cH:19]2)[nH:20][cH:21]1.[CH3:1][c:2]1[nH:3][c:4]2[c:5]([CH3:11])[cH:6][cH:7][cH:8][c:9]2[cH:10]1>>[CH3:1][c:2]1[n:3]([CH3:12])[c:4]2[c:5]([CH3:11])[cH:6][cH:7][cH:8][c:9]2[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c[nH]c2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc2cccc(C)c2[nH]1
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Name
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Type
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product
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Smiles
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Cc1cccc2cc(C)n(C)c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |